2-[(Pyridine-3-carbonyl)-amino]-benzoic acid
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Overview
Description
2-[(Pyridine-3-carbonyl)-amino]-benzoic acid is a compound that can be used as a ligand to prepare copper (II)-organic coordination compounds . It has the molecular formula C13H10N2O3 and a molecular weight of 242.23 .
Molecular Structure Analysis
The molecular structure of 2-[(Pyridine-3-carbonyl)-amino]-benzoic acid consists of a pyridine ring attached to a benzene ring via a carbonyl and an amino group . The SMILES string representation of the molecule is OC(=O)c1ccccc1NC(=O)c2cccnc2 .properties
IUPAC Name |
2-(pyridine-3-carbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12(9-4-3-7-14-8-9)15-11-6-2-1-5-10(11)13(17)18/h1-8H,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBNOUMWGUMFBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210867 |
Source
|
Record name | Anthranilic acid, N-nicotinoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyridine-3-carbonyl)-amino]-benzoic acid | |
CAS RN |
6188-02-9 |
Source
|
Record name | Anthranilic acid, N-nicotinoyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, N-nicotinoyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80210867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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